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Compound of Interest

Compound Name: Calcium lactate

Cat. No.: B3427221 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers, scientists, and drug development professionals studying the

phenomenon of calcium lactate crystallization (CLC) in aged cheese.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors driving calcium lactate crystal formation in our aged cheese

samples?

A1: Calcium lactate crystallization is a multifactorial phenomenon primarily driven by the

supersaturation of calcium and lactate in the cheese serum.[1] Key contributing factors include:

High Concentrations of Calcium and Lactate: The fundamental prerequisites for

crystallization are sufficient concentrations of soluble calcium and lactic acid.[2]

pH: A lower cheese pH (typically below 5.2) increases the solubility of calcium, making more

calcium ions available to bind with lactate.[3][4][5]

Presence of Non-Starter Lactic Acid Bacteria (NSLAB): Certain NSLAB, such as

Lactobacillus curvatus, can convert the naturally produced L(+)-lactate into D(-)-lactate.[6][7]

The resulting racemic mixture of D/L-lactate is less soluble than either isomer alone,

promoting crystallization.[6][8]
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Aging Temperature and Fluctuations: Temperature affects microbial growth, enzyme activity,

and the solubility of calcium lactate.[6][9] Temperature fluctuations can cause moisture to

move to the cheese surface ("sweating"), concentrating calcium and lactate and leading to

crystal formation.[2][5][10]

Moisture Content and Syneresis: Lower moisture levels can concentrate solutes, while

syneresis (the expulsion of whey) can transport calcium and lactate to the surface, creating

localized areas of supersaturation.[1][9]

Salt-to-Moisture Ratio (S/M): The S/M ratio influences the final pH of the cheese and can

affect starter culture activity, thereby impacting residual lactose and subsequent lactate

production.[11][12]

Q2: We've observed crystal formation only in batches where the final pH dropped to 5.1. Why

is pH so critical?

A2: The pH of the cheese matrix is a critical control point for CLC. As the pH decreases, the

colloidal calcium phosphate bound within the casein micelle structure becomes more soluble.

[3][11] This releases free calcium ions (Ca²⁺) into the cheese serum.[3][4] A lower pH is also

indicative of higher concentrations of lactic acid.[5] The combination of increased soluble

calcium and high lactate concentrations, especially at a pH at or below 5.1-5.3, creates the

ideal conditions for the formation of calcium lactate crystals.[3][13][14][15]

Q3: Our control cheese batch (starter culture only) did not form crystals, but the batch with an

adjunct culture did. What is the microbial influence here?

A3: The microbial composition, particularly the presence of specific non-starter lactic acid

bacteria (NSLAB), plays a significant role. Standard starter cultures (Lactococcus lactis)

primarily produce L(+)-lactic acid.[6] Certain NSLAB, which may be present as adjunct cultures

or contaminants, possess lactate racemase enzymes.[4] These enzymes convert L(+)-lactate

to D(-)-lactate. The resulting racemic (D/L) mixture of lactate is significantly less soluble than

the L(+) form alone, leading to rapid crystallization when combined with available calcium.[6]

Studies have shown that cheeses containing Lactobacillus curvatus develop crystals, while

control cheeses without it do not under the same aging conditions.[6][7]
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Q4: Can storage temperature affect the rate and extent of crystallization in our experimental

batches?

A4: Yes, storage temperature has a complex effect. Higher aging temperatures (e.g., 10-13°C)

can accelerate the growth of NSLAB, leading to faster production of D(-)-lactate and

subsequent crystallization.[6][7] However, temperature also affects solubility. One study found

that the earliest and most extensive crystallization occurred in cheeses aged at a higher

temperature (13°C) for a period and then transferred to a lower temperature (4°C).[6] This

suggests that the higher temperature promotes the microbial activity necessary for creating the

less soluble D/L lactate, while the subsequent drop in temperature decreases the solubility of

calcium lactate, triggering crystal formation.[16] Temperature fluctuations should also be

avoided, as they can cause syneresis, which concentrates solutes on the cheese surface.[5][9]
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Issue Encountered Potential Cause
Recommended Action /
Investigation

Unexpected crystal formation

in low-pH cheese.

Low pH (<5.2) has increased

the concentration of soluble

calcium.[3][4]

Measure the total and water-

soluble calcium content in both

crystallized and non-

crystallized samples. Review

manufacturing records to

identify process deviations

leading to lower pH.

Crystals appear rapidly in

some batches but not others.

Contamination with or addition

of specific NSLAB (e.g.,

Lactobacillus curvatus) that

produce D(-)-lactate.[6][7]

Perform microbial analysis on

the cheese to identify the

NSLAB present. Analyze the

isomeric composition (L(+) vs.

D(-)) of lactic acid in the

cheese.[17]

Crystals are forming primarily

on the cheese surface.

Moisture migration (syneresis)

due to temperature fluctuations

or improper packaging is

concentrating solutes on the

surface.[1][5][18]

Review storage conditions for

temperature stability.[9] Ensure

vacuum packaging is tight

against the cheese surface to

prevent moisture

accumulation.[1][10]

Increased crystal formation

after changing milk supplier or

composition.

Higher protein or fortification

with nonfat dry milk (NFDM)

can increase the total calcium

content of the cheese,

providing more substrate for

crystallization.[3][11][14][15]

Analyze the total calcium

content of the cheese milk and

the final cheese. Compare

these values to previous

batches that did not exhibit

crystallization.

Quantitative Data Summary
Table 1: Effect of pH on Soluble Calcium in Skim Milk and Cheese
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Milk/Cheese Type pH
Soluble Calcium
Increase (%)

Reference

Skim Milk Cheese

(SM2)
5.4 to 5.1 61.6% [3][14][15]

Skim Milk + UF Milk

(CSM2)
5.4 to 5.1 41.4% [3][14][15]

Skim Milk + NFDM

(CSM3)
5.4 to 5.1 45.5% [3][14][15]

This table

demonstrates that

decreasing pH

significantly increases

the amount of soluble

calcium available for

crystallization.

Table 2: Compositional Analysis of Crystalline Material and Host Cheese
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Component
Crystalline
Material (%)

Crystallized
Cheese

Non-
Crystallized
Cheese

Reference

Lactate 52.1
Higher L(+)

Lactate

Lower L(+)

Lactate
[12]

Calcium 8.1
Higher Water-

Soluble Ca

Lower Water-

Soluble Ca
[12]

Water 28.5 Higher Moisture Lower Moisture [12]

Crude Protein 8.9 N/A N/A [12]

pH N/A
Significantly

Lower

Significantly

Higher
[12]

NaCl N/A
Significantly

Lower

Significantly

Higher
[12]

This table

compares the

composition of

the crystals

themselves with

the bulk cheese,

highlighting key

differences in

cheeses that do

and do not form

crystals from the

same vat.

Experimental Protocols
Protocol 1: Method for Evaluating the Effect of NSLAB and Aging Temperature

This protocol is adapted from studies investigating the role of specific bacteria and temperature

on CLC.[6][7]
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Milk Preparation: Standardize cheese milk to the desired composition. Pasteurize and divide

into experimental vats.

Inoculation:

Control Group: Inoculate milk with a standard starter culture (e.g., Lactococcus lactis) at a

specified concentration (e.g., 8 log cfu/mL).

Experimental Group(s): Inoculate milk with the starter culture plus a specific NSLAB

adjunct culture (e.g., Lactobacillus curvatus) at a lower concentration (e.g., 2 log cfu/mL).

Cheesemaking: Manufacture Cheddar cheese according to a standardized protocol.

Pressing and Salting: Press the cheese curds and salt to achieve a target salt-to-moisture

ratio.

Aging and Sampling:

Vacuum package the cheese blocks.

Divide the blocks from each group into different aging temperature treatments (e.g., 4°C

and 13°C).

Optionally, include a temperature-shift treatment where cheeses are moved from one

temperature to another after a set period (e.g., 28 days).[6]

Analysis: At regular intervals (e.g., every 14 days), collect samples for analysis.

Microbial Analysis: Enumerate starter and NSLAB populations.

Chemical Analysis: Measure pH, moisture, and concentrations of D(-)- and L(+)-lactic acid

using enzymatic assays or HPLC.[17]

Visual Inspection: Visually score the cheese for the presence and intensity of calcium
lactate crystals.

Protocol 2: Method for Analysis of Cheese and Crystal Composition
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This protocol outlines methods for detailed chemical analysis of cheese samples.[12][19]

Sample Preparation:

For bulk cheese analysis, obtain a representative core sample. For surface analysis,

section the cheese into concentric layers (e.g., 0-5 mm, 6-10 mm depth).

To analyze the crystals, carefully scrape the crystalline material from the cheese surface.

Moisture Content: Determine using a standard oven-drying method.

pH and Titratable Acidity: Measure using a pH meter and standard titration methods.

Lactic Acid Isomer Analysis:

Extract lactic acid from the cheese sample.

Quantify D(-) and L(+) lactic acid concentrations using specific enzymatic assay kits or an

appropriate HPLC method.

Calcium Analysis:

Total Calcium: Use atomic absorption spectroscopy after ashing the sample.

Water-Soluble Calcium: Prepare a water extract of the cheese and measure calcium

content in the filtrate.

NaCl Content: Analyze using the Volhard method or a chloride analyzer.

Proteolysis Evaluation: Determine total nitrogen and pH 4.6 soluble nitrogen using the

Kjeldahl method to assess the extent of protein breakdown.[19]

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16230679/
https://portal.nifa.usda.gov/web/crisprojectpages/0230181-understanding-cheese-crystals-as-a-means-to-differentiate-and-add-value-to-artisan-cheeses.html
https://portal.nifa.usda.gov/web/crisprojectpages/0230181-understanding-cheese-crystals-as-a-means-to-differentiate-and-add-value-to-artisan-cheeses.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3427221?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Factors
Intermediate Conditions

Result

Cheese Composition
(High Total Ca++, Moisture)

High Soluble Ca++

Microflora
(NSLAB with Racemase) D/L-Lactate

Racemic Mixture

Storage Conditions
(Low pH, Temp. Fluctuation)

Low pH increases
Ca++ solubility

High Lactate
Concentration

Calcium Lactate
Crystallization

Click to download full resolution via product page

Caption: Logical flow from primary factors to the formation of calcium lactate crystals.
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Caption: Experimental workflow for studying the effects of microbes and temperature.
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Caption: Biochemical pathway of lactate isomer formation leading to crystallization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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